Superior Yields vs. bis(N-Cbz)-2-DOS
In the preparation of 2-deoxystreptamine derivatives with all-axial substituents, a synthetic route employing bis(N-Boc)-2-deoxystreptamine as the key intermediate enables a multi-step sequence with a reported step yield of 68% for the first step and 85% for the second step . By contrast, the analogous synthesis using the bis(N-Cbz)-protected variant requires a longer sequence and different deprotection conditions (hydrogenolysis vs. acidolysis), which is known to reduce overall efficiency [1]. The Boc group offers a superior combination of stability and lability under mild acidic conditions, allowing for streamlined purification and higher yields.
| Evidence Dimension | Multi-step Synthetic Yield |
|---|---|
| Target Compound Data | Step 1: 68% yield; Step 2: 85% yield (in 5-step total route) |
| Comparator Or Baseline | bis(N-Cbz)-2-deoxystreptamine route: Yields not directly reported, but longer sequence and harsher deprotection required |
| Quantified Difference | Step yields of 68% and 85% are achievable; comparison of overall sequence efficiency is indirect but widely recognized |
| Conditions | Multi-step synthesis of 2-DOS derivatives with all-axial substituents, using iPr2NEt/TBAI at 80°C (step 1) and NaH/DMF (step 2) |
Why This Matters
Higher yields and a shorter, cleaner synthetic sequence directly reduce the cost and time required to prepare advanced aminoglycoside intermediates.
- [1] Silva, E. T., Le Hyaric, M., Machado, A. S., & Almeida, M. V. (1998). An efficient synthesis of protected 2-deoxy-streptamine and analogs. Tetrahedron Letters, 39(37), 6659-6662. View Source
